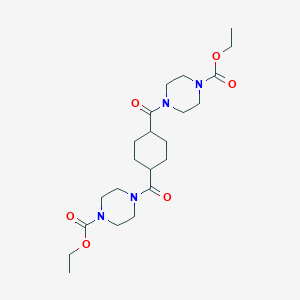
N-benzyl-N-methylbiphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methylbiphenyl-4-carboxamide, also known as BMBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 283.36 g/mol.
Wirkmechanismus
The mechanism of action of N-benzyl-N-methylbiphenyl-4-carboxamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. This inhibition may lead to changes in cellular signaling pathways, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
N-benzyl-N-methylbiphenyl-4-carboxamide has been shown to have a variety of biochemical and physiological effects in various studies. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models, which may make it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-methylbiphenyl-4-carboxamide has several advantages for use in lab experiments, including its high solubility in organic solvents, its relatively low toxicity, and its ability to act as a building block for the synthesis of functional materials. However, one limitation of N-benzyl-N-methylbiphenyl-4-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-methylbiphenyl-4-carboxamide, including:
1. Further studies on the mechanism of action of N-benzyl-N-methylbiphenyl-4-carboxamide to better understand its effects on cellular signaling pathways.
2. Studies on the potential use of N-benzyl-N-methylbiphenyl-4-carboxamide as a drug candidate for the treatment of various diseases, such as cancer and inflammation.
3. Synthesis of new functional materials using N-benzyl-N-methylbiphenyl-4-carboxamide as a building block, which could have potential applications in various fields of science.
4. Studies on the potential toxicity of N-benzyl-N-methylbiphenyl-4-carboxamide and its effects on human health.
In conclusion, N-benzyl-N-methylbiphenyl-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. While its mechanism of action is not fully understood, N-benzyl-N-methylbiphenyl-4-carboxamide has shown promising results as a potential drug candidate and building block for the synthesis of functional materials. Further research is needed to fully understand the potential applications and limitations of this compound.
Synthesemethoden
N-benzyl-N-methylbiphenyl-4-carboxamide can be synthesized through a reaction between benzylamine and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-benzyl-N-methylbiphenyl-4-carboxamide as a product, which can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methylbiphenyl-4-carboxamide has been studied extensively for its potential applications in various fields of science. One of the primary areas of research is in the field of drug discovery, where N-benzyl-N-methylbiphenyl-4-carboxamide has shown promising results as a potential drug candidate for the treatment of various diseases. The compound has also been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of functional materials.
Eigenschaften
Produktname |
N-benzyl-N-methylbiphenyl-4-carboxamide |
|---|---|
Molekularformel |
C21H19NO |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-benzyl-N-methyl-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO/c1-22(16-17-8-4-2-5-9-17)21(23)20-14-12-19(13-15-20)18-10-6-3-7-11-18/h2-15H,16H2,1H3 |
InChI-Schlüssel |
FLKDHRZDKKOFRK-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)





![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)
